![molecular formula C11H16ClNO B1201906 Clorprenaline CAS No. 3811-25-4](/img/structure/B1201906.png)
Clorprenaline
Overview
Description
Clorprenaline is a β2-adrenergic agonist . It is used in bronchial expansion and has been shown to be an effective therapeutic drug for the treatment of asthma .
Synthesis Analysis
A novel modified ion selective electrode based on Fe2O3-Clorprenaline/Tetraphenylborate nanospheres (Fe2O3-CLPT NSs) as electroactive materials for the determination of clorprenaline hydrochloride (CLP) is described . The α-Fe2O3 nanoparticles (NPs) were prepared by hydrothermal synthesis, then self-assembled on CLP/tetraphenylborate (TPB) to form Fe2O3-CLPT NSs .
Molecular Structure Analysis
The molecular formula of Clorprenaline is C11H16ClNO . It is a member of the class of monochlorobenzenes that is chlorobenzene which is substituted by a 1-hydroxy-2-[(propan-2-yl)amino]ethyl group at position 2 .
Physical And Chemical Properties Analysis
Clorprenaline has a molecular weight of 213.70 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 329.7±27.0 °C at 760 mmHg, and a flash point of 153.2±23.7 °C . It has 2 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .
Scientific Research Applications
Therapeutic Treatment for Bronchial Asthma
Clorprenaline Hydrochloride (CLOR), a β2 adrenergic agonist, has been used for the therapeutic treatment of bronchial asthma . This application is based on its ability to stimulate β2 adrenergic receptors, which are implicated in bronchial expansion .
Detection of Clorprenaline in Food Samples
A novel modified ion selective electrode based on Fe2O3-clorprenaline/tetraphenylborate nanospheres (Fe2O3-CLPT NSs) has been developed for the determination of clorprenaline hydrochloride (CLP) in food samples . This method is particularly important for detecting trace amounts of CLP in food samples, as the presence of CLP residues in meat can pose significant dangers to human health .
Determination of Clorprenaline in Pork
The Fe2O3-CLPT NSs modified electrode has been successfully employed to detect CLP in pork samples with satisfactory results . This application demonstrates the utility of the modified electrode for evaluation of CLP content in various real samples .
Identification and Characterization of Clorprenaline Degradation Products
The degradation product of clorprenaline HCl has been identified and characterized by LC–MS/MS using ESI in positive ion mode . This application is important as the presence of degradation products can affect the pharmacokinetics, pharmacodynamics, quality, safety and/or efficacy of the drug .
Development of Ion Selective Electrode for Determination of Clorprenaline
Fe2O3-CLPT NSs have been used as electroactive materials for the development of a novel modified ion selective electrode for the determination of clorprenaline hydrochloride (CLP) . This electrode exhibited a wider concentration range and a lower detection limit compared with unmodified electrodes .
Safety And Hazards
Clorprenaline should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5588-22-7 (hydrochloride, monohydrate), 6933-90-0 (hydrochloride) | |
Record name | Clorprenaline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048316 | |
Record name | Clorprenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clorprenaline | |
CAS RN |
3811-25-4 | |
Record name | Clorprenaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3811-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clorprenaline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clorprenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clorprenaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLORPRENALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4327W76O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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